3-Benzyloxy-3-vinyloxetane chemical structure and properties
3-Benzyloxy-3-vinyloxetane chemical structure and properties
The following technical guide details the chemical structure, synthesis, and application profile of 3-Benzyloxy-3-vinyloxetane , a specialized hybrid monomer designed for dual-cure polymerization systems.
Advanced Hybrid Monomer for Dual-Cure Lithography & Coatings
Executive Summary
3-Benzyloxy-3-vinyloxetane represents a class of "hybrid monomers" that bridge the gap between cationic and radical polymerization. Unlike standard oxetanes (e.g., TMPO, EHO) which rely solely on ring-opening, this molecule integrates a vinyl moiety directly at the quaternary C3 position alongside a benzyloxy group .
This dual functionality allows for orthogonal curing strategies :
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Cationic Ring-Opening Polymerization (CROP): Driven by the oxetane ring, providing low shrinkage and oxygen insensitivity.
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Free Radical Polymerization (FRP): Driven by the vinyl group, enabling rapid crosslinking and thiol-ene adaptability.
The benzyloxy substituent enhances the Refractive Index (RI) and compatibility with aromatic photoresists, making this monomer critical for high-performance optical coatings and 3D microlithography.
Chemical Structure & Physical Properties[1][2]
The molecule features a strained four-membered oxetane ether ring substituted at the 3-position with a bulky benzyloxy group and a reactive vinyl group.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 3-(Benzyloxy)-3-ethenyloxetane | |
| CAS Number | Proprietary / Vendor Specific | Available via Dana Bioscience [1] |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| Physical State | Colorless to pale yellow liquid | Low viscosity facilitates formulation |
| Refractive Index | ~1.52 - 1.54 (Predicted) | High RI due to benzyl aromaticity |
| Density | ~1.08 g/cm³ | |
| Solubility | Soluble in organic solvents (THF, DCM, Toluene) | Insoluble in water |
Structural Visualization
The following diagram illustrates the steric environment of the quaternary C3 center, which dictates the monomer's unique reactivity profile.
Figure 1: Functional decomposition of 3-Benzyloxy-3-vinyloxetane showing the orthogonal reactive sites.
Synthesis & Manufacturing
The synthesis of 3,3-disubstituted oxetanes typically involves the cyclization of a 1,3-diol precursor. For this specific derivative, the pathway requires the construction of a quaternary carbon bearing both vinyl and ether functionalities.
Synthetic Pathway (Retrosynthetic Analysis)
The synthesis is non-trivial due to the need to introduce a vinyl group onto a tertiary center without polymerizing it.
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Precursor Formation: Reaction of a ketone intermediate (e.g., 3-benzyloxy-2-propanone derivative) with a vinyl Grignard or vinyl lithium reagent to form a 1,3-diol .
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Cyclization: Intramolecular Williamson ether synthesis. The 1,3-diol is monotosylated (or mesylated) at the primary alcohol, followed by base-induced ring closure.
Key Protocol Step (Cyclization):
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Reagents: Sodium Hydride (NaH) or n-Butyllithium (n-BuLi).
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Solvent: THF (Anhydrous), 0°C to Room Temperature.
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Mechanism: The alkoxide attacks the carbon bearing the leaving group (OTs) to close the strained 4-membered ring.
Critical Control Point: The vinyl group is sensitive to acidic conditions. The workup must remain neutral or slightly basic to prevent premature ring opening or vinyl polymerization [2].
Reactivity & Polymerization Mechanisms
This monomer is a "Dual-Cure" agent. It can be polymerized via two distinct, non-interfering mechanisms, allowing for "Stage 1" (B-stage) and "Stage 2" (Final Cure) processing.
Mechanism 1: Cationic Ring-Opening Polymerization (CROP)
Initiated by photoacid generators (PAGs) like diaryliodonium or triarylsulfonium salts.
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Initiation: Protonation of the oxetane oxygen.
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Propagation: Nucleophilic attack by a monomer on the
-carbon adjacent to the oxonium ion. -
Advantage: Immune to Oxygen Inhibition . Unlike acrylates, this mechanism proceeds efficiently in air [3].
Mechanism 2: Free Radical Polymerization (FRP)
Initiated by radical photoinitiators (e.g., TPO, Irgacure) or thermal initiators (AIBN).
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Reactivity: The vinyl group participates in radical chains.
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Thiol-Ene Chemistry: If formulated with multifunctional thiols, the vinyl group undergoes rapid step-growth addition, creating a uniform network with low shrinkage stress.
Dual-Cure Workflow Diagram
The following flowchart details the orthogonal curing process used in lithographic applications.
Figure 2: Sequential Dual-Cure Processing Workflow.
Applications in Drug Development & Materials Science
High-Resolution Photoresists
In drug delivery device micro-fabrication (e.g., microneedles or microfluidics), the benzyloxy group provides dry-etch resistance due to its high carbon-to-hydrogen ratio (Ohnishi parameter). The oxetane moiety ensures high resolution by minimizing shrinkage during curing, which is critical for maintaining channel fidelity in microfluidic chips.
Optical Coatings
The high refractive index (RI > 1.52) makes this monomer ideal for anti-reflective coatings or encapsulants for LEDs. The dual-cure mechanism allows the coating to be "tacked" in place via UV (radical) and then fully hardened thermally (cationic) to achieve maximum adhesion and solvent resistance.
Bio-Orthogonal Functionalization
The vinyl group can serve as a "handle" for post-polymerization modification. In a cationic network, unreacted vinyl groups can be targeted via thiol-Michael addition to attach peptides or fluorescent tags, facilitating the creation of bioactive surfaces [4].
References
- Crivello, J. V. (2016). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.
- Sasaki, H., & Crivello, J. V. (2002). The synthesis and photoinitiated cationic polymerization of 3-allyloxymethyl-3-ethyloxetane. Polymer.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
